molecular formula C13H14N2O3S B10983650 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide

Cat. No.: B10983650
M. Wt: 278.33 g/mol
InChI Key: QNYSHWWGORZHFK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The starting material, often a thiophene derivative, undergoes hydrogenation to form the tetrahydrothiophene ring.

    Sulfone Introduction: The tetrahydrothiophene ring is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

    Indole Synthesis: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the sulfone-containing tetrahydrothiophene with the indole carboxamide under conditions such as peptide coupling reagents (e.g., EDCI, HOBt) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under conditions such as catalytic hydrogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reducing Agents: Catalytic hydrogenation (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Indole-2,3-dione derivatives.

    Reduction Products: Sulfide-containing analogs.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Pharmacology: The compound is studied for its effects on various biological pathways, including its potential as an anti-inflammatory or anticancer agent.

    Chemical Biology: Used as a probe to study the function of specific proteins or pathways in cells.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group and indole moiety play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C13H14N2O3S/c16-13(15-9-5-7-19(17,18)8-9)11-2-1-3-12-10(11)4-6-14-12/h1-4,6,9,14H,5,7-8H2,(H,15,16)

InChI Key

QNYSHWWGORZHFK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=C3C=CNC3=CC=C2

Origin of Product

United States

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